- Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as modulators of T helper cells (Th1/Th2), World Intellectual Property Organization, , ,

Cas no 93765-68-5 (chloromethyl morpholine-4-carboxylate)

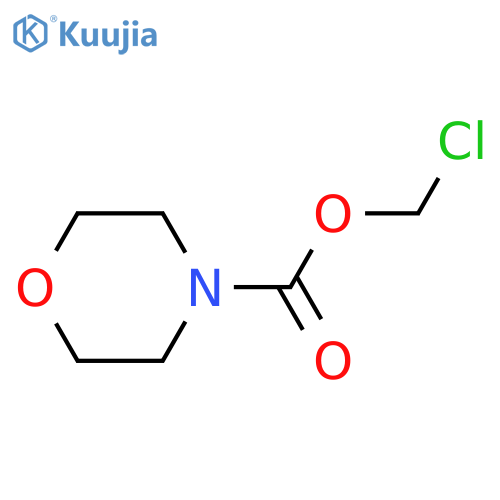

93765-68-5 structure

Produktname:chloromethyl morpholine-4-carboxylate

CAS-Nr.:93765-68-5

MF:C6H10ClNO3

MW:179.601500988007

MDL:MFCD20627473

CID:1981263

PubChem ID:23371992

chloromethyl morpholine-4-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Morpholinecarboxylic acid, chloromethyl ester

- chloromethyl morpholine-4-carboxylate

- Chloromethyl 4-morpholinecarboxylate (ACI)

- DB-297105

- CS-0160285

- chloromethyl 4-morpholinecarboxylate

- 4-[(Chloromethoxy)carbonyl]morpholine

- EN300-1272308

- AS-67567

- AKOS037646245

- LHXLWSDJXYETLZ-UHFFFAOYSA-N

- Chloromethylmorpholine-4-carboxylate

- MFCD20627473

- SCHEMBL2914249

- DTXSID201291222

- SY244561

- F52722

- 93765-68-5

- BCP32449

-

- MDL: MFCD20627473

- Inchi: 1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2

- InChI-Schlüssel: LHXLWSDJXYETLZ-UHFFFAOYSA-N

- Lächelt: O=C(N1CCOCC1)OCCl

Berechnete Eigenschaften

- Genaue Masse: 179.035

- Monoisotopenmasse: 179.035

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 2

- Komplexität: 136

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 38.8A^2

- XLogP3: 0.4

chloromethyl morpholine-4-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG480-200mg |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 200mg |

332.0CNY | 2021-07-14 | |

| Ambeed | A986176-100mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 100mg |

$9.0 | 2025-02-21 | |

| Ambeed | A986176-250mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 250mg |

$14.0 | 2025-02-21 | |

| Ambeed | A986176-1g |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 1g |

$55.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1132481-5g |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95% | 5g |

$455 | 2024-07-23 | |

| Chemenu | CM363119-1g |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95%+ | 1g |

$96 | 2024-07-19 | |

| Chemenu | CM363119-250mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95%+ | 250mg |

$56 | 2023-01-09 | |

| Aaron | AR00IIIY-5g |

4-Morpholinecarboxylic acid, chloromethyl ester |

93765-68-5 | 97% | 5g |

$205.00 | 2025-02-28 | |

| Enamine | EN300-1272308-250mg |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95.0% | 250mg |

$57.0 | 2023-10-02 | |

| 1PlusChem | 1P00IIAM-250mg |

4-Morpholinecarboxylic acid, chloromethyl ester |

93765-68-5 | 97% | 250mg |

$11.00 | 2025-03-01 |

chloromethyl morpholine-4-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Heptane ; -20 °C; 1 h, -15 - -5 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 2 h, 0 °C

Referenz

- Preparation of dihydroquinolines useful for treatment of multiple sclerosis, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Preparation of O-substituted hydroxyaryl derivatives for genetic transcription inhibitor, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Heptane

1.2 Solvents: Water ; -20 °C; 1 h, -15 - -5 °C

1.2 Solvents: Water ; -20 °C; 1 h, -15 - -5 °C

Referenz

- Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as interleukin-4 gene expression inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C → rt

Referenz

- NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups, Synlett, 2005, (18), 2847-2850

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C; 0 °C → rt; 5 h, rt

Referenz

- Tricyclic heterocyclic compounds as antiviral agents and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 1.5 h, 0 °C → rt

Referenz

- Preparation of phosphonomethoxy acyclic nucleotide analogs as antiviral agents, World Intellectual Property Organization, , ,

chloromethyl morpholine-4-carboxylate Preparation Products

chloromethyl morpholine-4-carboxylate Verwandte Literatur

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

3. Book reviews

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

93765-68-5 (chloromethyl morpholine-4-carboxylate) Verwandte Produkte

- 2228183-58-0(tert-butyl N-methyl-N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate)

- 2137828-98-7(1-Butanamine, 3,3,4,4,4-pentafluoro-2-(phenylthio)-)

- 645406-37-7(Rifabutin N-Oxide)

- 537017-36-0(5-2-(9H-carbazol-9-yl)ethyl-4-(furan-2-yl)methyl-4H-1,2,4-triazole-3-thiol)

- 2649081-16-1(2-(2-isocyanatoethyl)-1-methoxy-4-nitrobenzene)

- 1105194-16-8(({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide)

- 879292-21-4(Silodosin b-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate)

- 2228241-51-6(2-(4-{(tert-butoxy)carbonylamino}-3-hydroxyphenyl)-2,2-difluoroacetic acid)

- 2171766-09-7(tert-butyl 3-amino-3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate)

- 2112732-92-8(ethyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93765-68-5)chloromethyl morpholine-4-carboxylate

Reinheit:99%

Menge:5g

Preis ($):194.0